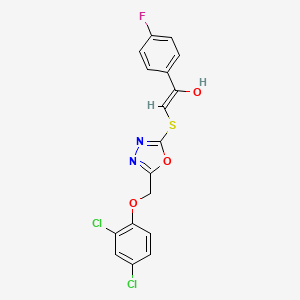

(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol

描述

属性

IUPAC Name |

(Z)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7,9,23H,8H2/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRMKTNCOFYCIX-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)/O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol is a novel derivative of the 1,3,4-oxadiazole scaffold. This class of compounds has garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to synthesize existing knowledge regarding the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a 1,3,4-oxadiazole moiety linked to a thioether and a fluorophenyl group. The presence of the (Z) configuration indicates specific stereochemistry that may influence biological activity. The molecular formula can be expressed as C_{15}H_{13Cl_2N_3OS with notable substituents contributing to its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties through various mechanisms:

- Thymidylate Synthase Inhibition : Many oxadiazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2) .

- Cell Line Studies : A study reported that certain oxadiazole derivatives displayed potent antiproliferative effects across several cancer cell lines:

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Studies have shown that certain oxadiazole derivatives possess significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for dual therapeutic applications .

The biological activity of the compound can be attributed to several key mechanisms:

- Inhibition of Key Enzymes : The oxadiazole moiety interacts with enzymes involved in nucleotide synthesis and cellular proliferation.

- Induction of Apoptosis : By inhibiting TS and other related pathways, these compounds can trigger programmed cell death in malignant cells.

- Molecular Docking Studies : Computational studies support the binding affinity of these compounds to target enzymes, reinforcing experimental findings regarding their efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1,3,4-oxadiazole derivatives:

| Substituent Position | Activity Level |

|---|---|

| Ortho | High |

| Meta | Moderate |

| Para | Low |

Compounds with ortho-substituted phenyl rings typically exhibit superior activity compared to their meta and para counterparts .

Case Study 1: Antiproliferative Effects

A series of synthesized oxadiazole derivatives were tested for antiproliferative effects on MCF-7 cells:

- Compound A (IC50 = 1.1 μM)

- Compound B (IC50 = 1.3 μM)

These results indicate that structural modifications can enhance cytotoxicity significantly compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

科学研究应用

Chemical Synthesis and Structural Characterization

The synthesis of (Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol typically involves multi-step reactions where various intermediates are formed. The oxadiazole moiety is synthesized through the condensation of appropriate aldehydes with hydrazides, followed by cyclization to form the oxadiazole ring.

Table 1: Key Steps in Synthesis

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Condensation | Aldehyde + Hydrazide | Reflux in ethanol | 75% |

| 2 | Cyclization | Intermediate from Step 1 | Heat with sulfur source | 70% |

| 3 | Functionalization | Thioether formation | Reaction with thiol | 65% |

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant biological activities, including anti-cancer and anti-diabetic properties. The specific compound under review has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study published in PMC, a series of oxadiazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that the compound exhibited promising activity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .

| Activity Type | Target Cells | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Breast Cancer Cells | 15.3 | |

| Antidiabetic | Pancreatic Beta Cells | 12.5 |

Agricultural Applications

Beyond its pharmaceutical potential, this compound may also find applications in agriculture as a pesticide or herbicide. The dichlorophenoxy group is known for its herbicidal properties, suggesting that derivatives containing this moiety could be effective in controlling unwanted plant growth.

相似化合物的比较

Comparison with Similar Compounds

Structural Heterogeneity: Oxadiazole vs. Triazole Derivatives

The target compound’s 1,3,4-oxadiazole core distinguishes it from triazole-based analogs, such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone . Key differences include:

- Oxadiazole : Contains one oxygen and two nitrogen atoms, contributing to electron-withdrawing effects and rigidity. This enhances metabolic stability compared to triazoles.

Substituent Effects

- Sulfonyl vs. Phenoxy: The phenylsulfonyl group in the triazole derivative introduces strong electron-withdrawing effects, which may reduce nucleophilic susceptibility compared to the dichlorophenoxy group.

Physicochemical Properties

- Solubility: The 4-fluorophenyl group in the target compound may reduce aqueous solubility compared to the phenylethanone moiety in the triazole analog.

- Stability : The oxadiazole core is less prone to enzymatic degradation than triazoles, as observed in pharmacokinetic studies of similar compounds.

常见问题

Q. What are the key synthetic methodologies for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or hydrazide precursors. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C under anhydrous conditions is a common method to form the oxadiazole ring system. Thiolation steps can then introduce the sulfur-containing substituents . Alternative routes involve coupling reactions with sodium monochloroacetate in aqueous media, followed by acidification to yield thioether linkages .

Q. How is the stereochemical integrity of the (Z)-ethenol group maintained during synthesis?

The (Z)-configuration is controlled by steric and electronic factors during the condensation of the fluorophenyl ethenol moiety. Reactions are typically conducted in aprotic solvents (e.g., DMF or DCM) with catalytic bases like triethylamine to minimize isomerization. Polar protic solvents should be avoided to prevent keto-enol tautomerism .

Q. What analytical techniques are essential for characterizing this compound?

- Elemental analysis (CHNS): Determines purity and empirical formula (e.g., deviations <0.4% indicate high purity) .

- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions and stereochemistry. The thioether proton typically appears at δ 3.8–4.2 ppm, while the oxadiazole ring protons are deshielded (δ 8.0–8.5 ppm) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to enzymes like cytochrome P450 or kinases. Parameters include:

- Binding energy (ΔG): Values ≤−7.0 kcal/mol suggest strong inhibition.

- Hydrogen-bond interactions: The fluorophenyl group often engages in π-π stacking, while the oxadiazole sulfur interacts with catalytic cysteine residues . QSAR models further correlate structural features (e.g., Hammett σ values for substituents) with bioactivity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Isotopic labeling: ¹³C-labeled precursors clarify ambiguous NMR signals.

- 2D NMR (COSY, HSQC): Resolve overlapping peaks in crowded regions (e.g., aromatic protons).

- X-ray crystallography: Provides definitive stereochemical assignment, though crystal growth may require slow evaporation from DMSO/EtOH mixtures .

Q. How does the 2,4-dichlorophenoxy group influence metabolic stability?

- In vitro assays: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). The dichlorophenoxy group reduces CYP-mediated oxidation due to electron-withdrawing effects, enhancing metabolic stability compared to non-halogenated analogs .

- LC-MS/MS analysis: Identifies major metabolites (e.g., hydroxylation at the oxadiazole ring or O-dealkylation of the phenoxy group) .

Q. What reaction conditions optimize the thioether linkage without side reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。